REACTION_CXSMILES
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COC([N:5]1[C:9]2=[N:10][C:11]([Cl:14])=[CH:12][CH:13]=[C:8]2[CH:7]=[C:6]1[CH3:15])=O.[OH-].[Na+]>CO>[Cl:14][C:11]1[N:10]=[C:9]2[NH:5][C:6]([CH3:15])=[CH:7][C:8]2=[CH:13][CH:12]=1 |f:1.2|
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Name
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|
Quantity
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0.225 g
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Type
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reactant
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Smiles
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COC(=O)N1C(=CC=2C1=NC(=CC2)Cl)C
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Name
|
|
Quantity
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30 mL
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Type
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solvent
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Smiles
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CO
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Name
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Quantity
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10 mL
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The methanol is removed in vacuo
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Type
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EXTRACTION
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Details
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the resulting white suspension is extracted with chloroform (3×20 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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dried (MgSO4)
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
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Details
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to yield a white powder which
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Type
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CUSTOM
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Details
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is dried under high vacuum
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Name
|
|
Type
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product
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Smiles
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ClC1=CC=C2C(=N1)NC(=C2)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |